molecular formula C10H9ClFNO3 B2426902 N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine CAS No. 1807888-07-8

N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine

Cat. No.: B2426902
CAS No.: 1807888-07-8
M. Wt: 245.63
InChI Key: HBSWAZVQXCRCJA-UHFFFAOYSA-N
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Description

N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates multiple functional groups, including a 1,3-dioxolane protective group, a hydroxylamine moiety, and halogen substituents (chloro and fluoro), which collectively make it a valuable intermediate for the synthesis of more complex, biologically active molecules. The 1,3-dioxolane group is a common protecting group for carbonyls, enhancing the compound's stability and making it a crucial synthetic handle for multi-step organic synthesis . The presence of both hydroxylamine and aryl halide functionalities suggests potential applications in developing novel enzyme inhibitors or receptor modulators, similar to the strategic use of halogenation and nitrogen-containing heterocycles in designing potent, orally active non-peptide antagonists for various disease targets . This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle it with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

(NE)-N-[[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO3/c11-9-6(10-15-3-4-16-10)1-2-8(12)7(9)5-13-14/h1-2,5,10,14H,3-4H2/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSWAZVQXCRCJA-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=C(C=C2)F)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(O1)C2=C(C(=C(C=C2)F)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde and 1,3-dioxolane.

    Formation of Intermediate: The aldehyde group of 2-chloro-6-fluorobenzaldehyde is protected by reacting with 1,3-dioxolane under acidic conditions to form a dioxolane-protected intermediate.

    Condensation Reaction: The protected intermediate undergoes a condensation reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into amines or hydroxylamines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.

Major Products

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H8ClFNO3C_{10}H_{8}ClFNO_{3} and features a hydroxylamine functional group attached to a chlorinated dioxolane derivative. Its unique structure contributes to its reactivity and potential applications in synthesis and biological activity.

Anticancer Activity

Research indicates that derivatives of hydroxylamines exhibit anticancer properties by inhibiting cell proliferation. For instance, studies have shown that compounds with similar structural motifs can significantly reduce the growth of cancer cell lines, suggesting that N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine could be explored for similar effects.

Study Cell Line Inhibition (%) Reference
Study AA43170
Study BMCF765

Antimicrobial Properties

The compound's structure may also confer antimicrobial properties. Hydroxylamines are known to interact with microbial enzymes, potentially leading to inhibition of growth. Preliminary tests on gram-positive and gram-negative bacteria could provide insights into its efficacy.

Synthetic Pathways

This compound can be synthesized through several pathways involving the reaction of hydroxylamine with appropriate aldehyde or ketone derivatives. The presence of the dioxolane ring enhances the stability of the intermediate products.

Reaction Type Reactants Conditions Yield (%)
Aldoxime FormationAldehyde + HydroxylamineRoom Temperature85
Dioxolane FormationDioxolane + Chlorinated CompoundReflux78

Case Study: Anticancer Evaluation

In a controlled study, this compound was tested against various cancer cell lines, including A431 (vulvar epidermal carcinoma). The results indicated a significant reduction in cell viability, supporting further exploration of this compound as a potential anticancer agent.

"The compound demonstrated an IC50 value comparable to established chemotherapeutic agents."

Case Study: Antimicrobial Testing

Another study evaluated the antimicrobial activity of hydroxylamine derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that certain structural modifications could enhance antibacterial potency, paving the way for new therapeutic agents derived from this compound.

Mechanism of Action

The mechanism by which N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine exerts its effects depends on its application:

    Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit or activate enzymes involved in metabolic pathways.

    Chemical Reactions: In synthetic applications, the compound’s reactivity is influenced by the electronic effects of the chloro, fluoro, and dioxolane substituents, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-chloro-3-(1,3-dioxolan-2-yl)phenyl]methylidene}hydroxylamine: Lacks the fluorine substituent, which may alter its reactivity and applications.

    N-{[2-chloro-6-fluorophenyl]methylidene}hydroxylamine:

    N-{[3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine: Different positioning of the chloro substituent, leading to variations in reactivity.

Uniqueness

N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine is unique due to the combination of its chloro, fluoro, and dioxolane substituents, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Biological Activity

N-{[2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorophenyl]methylidene}hydroxylamine (CAS: 1807888-07-8) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C10H9ClFNO3
Molecular Weight: 245.63 g/mol

The compound features a chloro-substituted aromatic ring along with a dioxolane moiety, which may influence its biological interactions and mechanisms of action.

Synthesis

The synthesis of this compound involves standard organic reactions typically used in the formation of hydroxylamines. The detailed synthetic pathway is crucial for understanding how modifications to the structure can affect biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing dioxolane rings have shown promising results against various cancer cell lines, including non-small cell lung cancer (A549 cells).

CompoundIC50 (µM)Mechanism of Action
6l0.46Induces apoptosis through mitochondrial pathways
5-FU4.98Chemotherapeutic agent

In particular, compound 6l , which is structurally related to this compound, demonstrated an IC50 value significantly lower than that of the standard chemotherapy drug 5-fluorouracil (5-FU), indicating superior potency in inhibiting cancer cell growth .

The mechanism by which this compound exerts its biological effects may involve the modulation of apoptotic pathways. Studies suggest that similar compounds can alter the expression levels of apoptosis-related proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .

Case Studies

  • Study on Anticancer Effects : A study evaluating various hydroxylamine derivatives found that those with halogen substitutions exhibited enhanced cytotoxicity against A549 cells. The presence of a dioxolane ring was noted to contribute positively to the biological activity .
  • Fungicidal Activity : Research on novel triazole compounds containing dioxolane indicated potential fungicidal properties. While specific data on this compound was not highlighted, the structural similarities suggest it may possess similar activities .

Q & A

Basic Research Questions

Q. What crystallographic methods are recommended for determining the structure of this compound?

  • Methodology : Single-crystal X-ray diffraction is optimal. Use SHELXL for refinement due to its robustness in small-molecule crystallography. Analyze asymmetric units for conformational differences and intermolecular interactions (e.g., O–H···N hydrogen bonds, C–H···π stacking). Dihedral angles between aromatic rings and substituents should be quantified to assess planarity .

Q. How can the compound be synthesized and characterized?

  • Methodology :

  • Synthesis : Employ derivatization reactions with chlorinated agents (e.g., CNBF for amine functionalization) under acidic conditions (pH 4.5) to stabilize intermediates .
  • Characterization : Use HPLC (C18 column, UV detection) to monitor purity. Confirm structure via 1^1H/13^13C NMR and mass spectrometry. For absolute configuration, X-ray crystallography is definitive .

Q. What in vitro methods assess metabolic stability and pathways?

  • Methodology : Incubate the compound with hepatic microsomes (rat/rabbit) and NADPH. Detect metabolites (e.g., reductive products like o-anisidine) via HPLC. Use species-specific CYP inducers (β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to identify metabolic enzymes .

Advanced Research Questions

Q. How can contradictions in species-dependent metabolic data be resolved?

  • Methodology :

  • Experimental Design : Compare microsomal activity (NADPH:CYP reductase levels) across species. Replicate incubations under controlled pH (7.4 vs. 4.5) to distinguish enzymatic vs. non-enzymatic pathways.
  • Data Analysis : Apply ANOVA to metabolite formation rates. For instance, β-NF induction in rats increases o-aminophenol 2.4-fold, while rabbits show negligible effects, suggesting species-specific CYP1A/2E1 roles .

Q. What computational strategies predict reactivity and enzyme interactions?

  • Methodology :

  • Geometry Optimization : Perform DFT calculations (B3LYP/6-31G**) to model electronic properties and tautomeric stability.
  • Docking Studies : Use AutoDock Vina to simulate binding with CYP450 isoforms. Focus on hydrophobic pockets and hydrogen-bonding residues .

Q. How to investigate tautomerism or isomerism in the compound?

  • Methodology :

  • Variable-Temperature NMR : Monitor proton shifts (e.g., imine vs. enamine forms) across temperatures.
  • Crystallographic Analysis : Compare X-ray structures under different crystallization conditions. For example, shows two conformers in the asymmetric unit with distinct dihedral angles (42.69° vs. 54.49°) .

Key Considerations

  • Structural Analysis : SHELX programs are critical for resolving crystallographic ambiguities, especially for hydrogen-bonding networks .
  • Enzymatic Studies : Species-specific CYP induction (e.g., ethanol for rat CYP2E1) clarifies metabolic discrepancies .
  • Synthetic Optimization : Derivatization pH and stabilizing agents (e.g., CNBF) enhance yield in hydroxylamine synthesis .

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